

Application Notes and Protocols for Panduratin A as a Molecular Probe

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Compound of Interest

Compound Name:	Panduratin A
CAS No.:	89837-52-5
Cat. No.:	B1678376

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Introduction

Panduratin A is a natural chalcone derivative isolated from the rhizomes of *Boesenbergia rotunda* (Fingerroot), a plant native to Southeast Asia.[1][2][3] This bioactive compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and antibacterial properties.[4][5] Beyond its therapeutic potential, **Panduratin A** serves as a valuable molecular probe for elucidating complex cellular signaling pathways. Its ability to specifically interact with and modulate the activity of key proteins makes it an excellent tool for researchers in cell biology, pharmacology, and drug development.

These application notes provide an overview of **Panduratin A**'s mechanisms of action, quantitative data on its activity, and detailed protocols for its use in investigating critical signaling pathways such as NF- κ B, EGFR/STAT3/Akt, and AMPK.

Molecular Targets and Mechanisms of Action

Panduratin A exerts its biological effects by targeting multiple key signaling proteins. Its utility as a molecular probe stems from its ability to inhibit or activate these specific targets.

- **Inhibition of NF- κ B Pathway:** **Panduratin A** is a potent inhibitor of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[6][7][8] It has been shown to prevent the degradation of I κ B and suppress the phosphorylation and subsequent nuclear translocation of NF- κ B subunits p50 and p65 in response to inflammatory stimuli like TNF- α and lipopolysaccharide (LPS).[6][8][9] This inhibitory action blocks the transcription of pro-inflammatory and pro-survival genes, making **Panduratin A** a useful tool for studying inflammatory processes and cancer biology.[6][10]
- **Inhibition of EGFR/STAT3/Akt Pathway:** In the context of non-small cell lung cancer (NSCLC), **Panduratin A** has been demonstrated to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, STAT3 and Akt.[1][11] This disruption of the EGFR-mediated survival signaling pathway leads to the induction of apoptosis in cancer cells, including those with EGFR mutations like T790M.[1]
- **Activation of AMPK Pathway:** **Panduratin A** is a known activator of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[12][13] It stimulates AMPK signaling in an LKB1-dependent manner.[12] This activation leads to downstream effects such as the inhibition of mTOR signaling and the promotion of autophagy, providing a chemical tool to investigate metabolic regulation and its link to diseases like obesity and polycystic kidney disease.[12][14]
- **Activation of PPAR α / δ :** **Panduratin A** also functions as an activator of Peroxisome Proliferator-Activated Receptors alpha (PPAR α) and delta (PPAR δ).[4][12] The activation of these nuclear receptors is linked to the regulation of lipid metabolism.[12]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of **Panduratin A** across various experimental models.

Table 1: Cytotoxic Activity (IC₅₀) of **Panduratin A** in Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ Value (µg/mL)	IC ₅₀ Value (µM)	Reference
A549	Non-Small Cell Lung Cancer	4.4	10.8	[6]
A549	Non-Small Cell Lung Cancer	6.03 ± 0.21	~14.8	[1][11]
H1975	Non-Small Cell Lung Cancer (T790M mutant)	5.58 ± 0.15	~13.7	[1][11]
HT-29	Colon Adenocarcinoma	6.56	~16.1	[15][16][17]
MCF-7	Breast Cancer	3.75	~9.2	[15][16][17]
MRC5 (Normal)	Normal Lung Fibroblast	12.96 ± 0.36	~31.8	[1][11]

 Table 2: Anti-Inflammatory Activity (IC₅₀) of **Panduratin A**

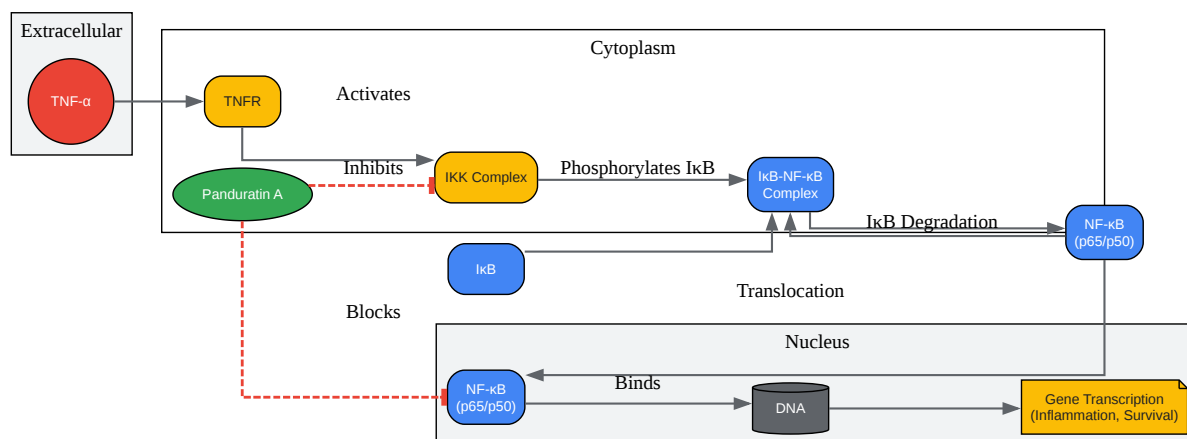
Target/Cell Line	Stimulus	IC ₅₀ Value (µM)	Reference
Nitric Oxide (NO) Production (RAW264.7)	LPS	0.175	[18][19]
Prostaglandin E ₂ (PGE ₂) Production (RAW264.7)	LPS	0.0195	[18][19]

 Table 3: Antiviral Activity of **Panduratin A**

Virus	Metric	Value (µM)	Reference
SARS-CoV-2	IC ₅₀	0.8 - 1.6	[20]
SARS-CoV-2	CC ₅₀	10.09	[20]

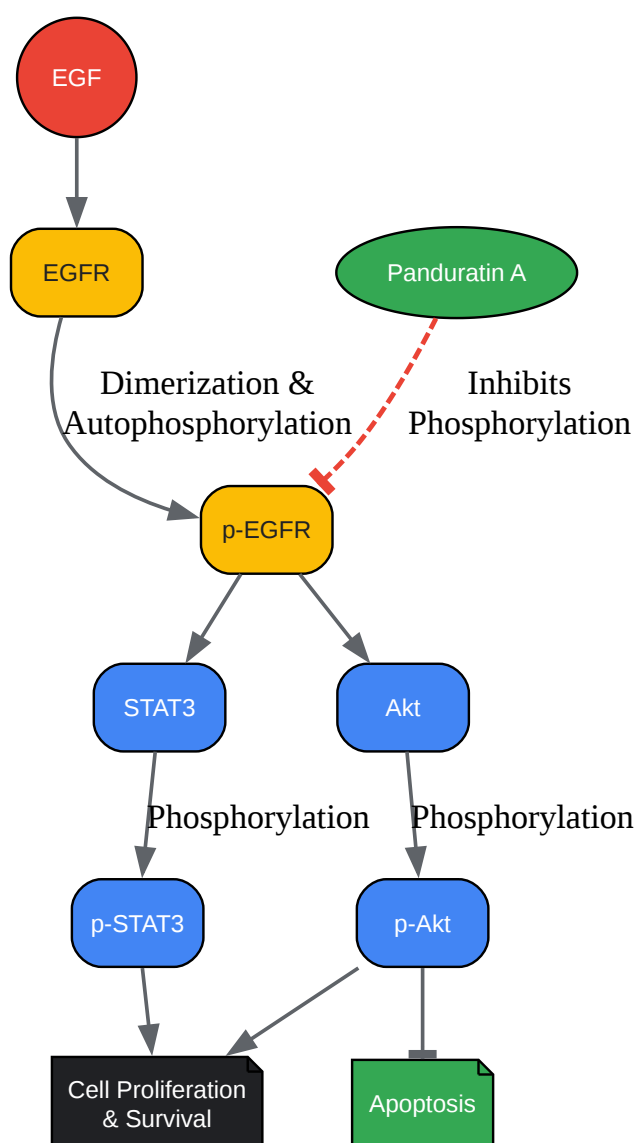
Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by **Panduratin A** and a general experimental workflow for its application as a molecular probe.



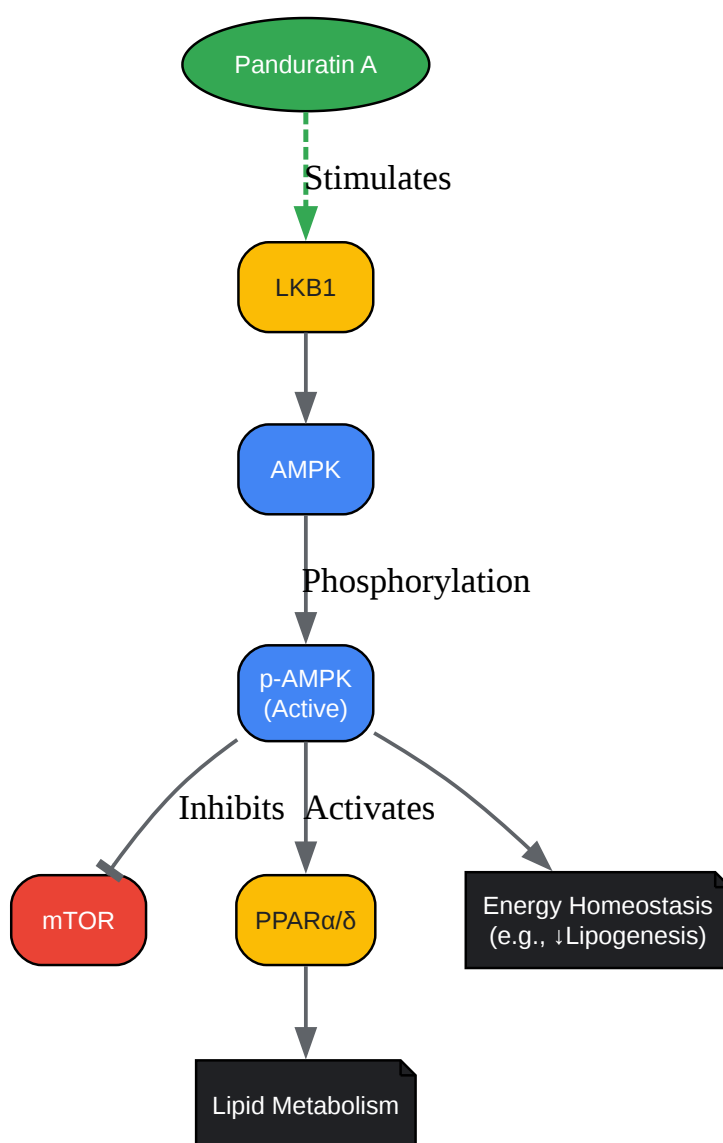
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Caption: Inhibition of the NF-κB signaling pathway by **Panduratin A**.



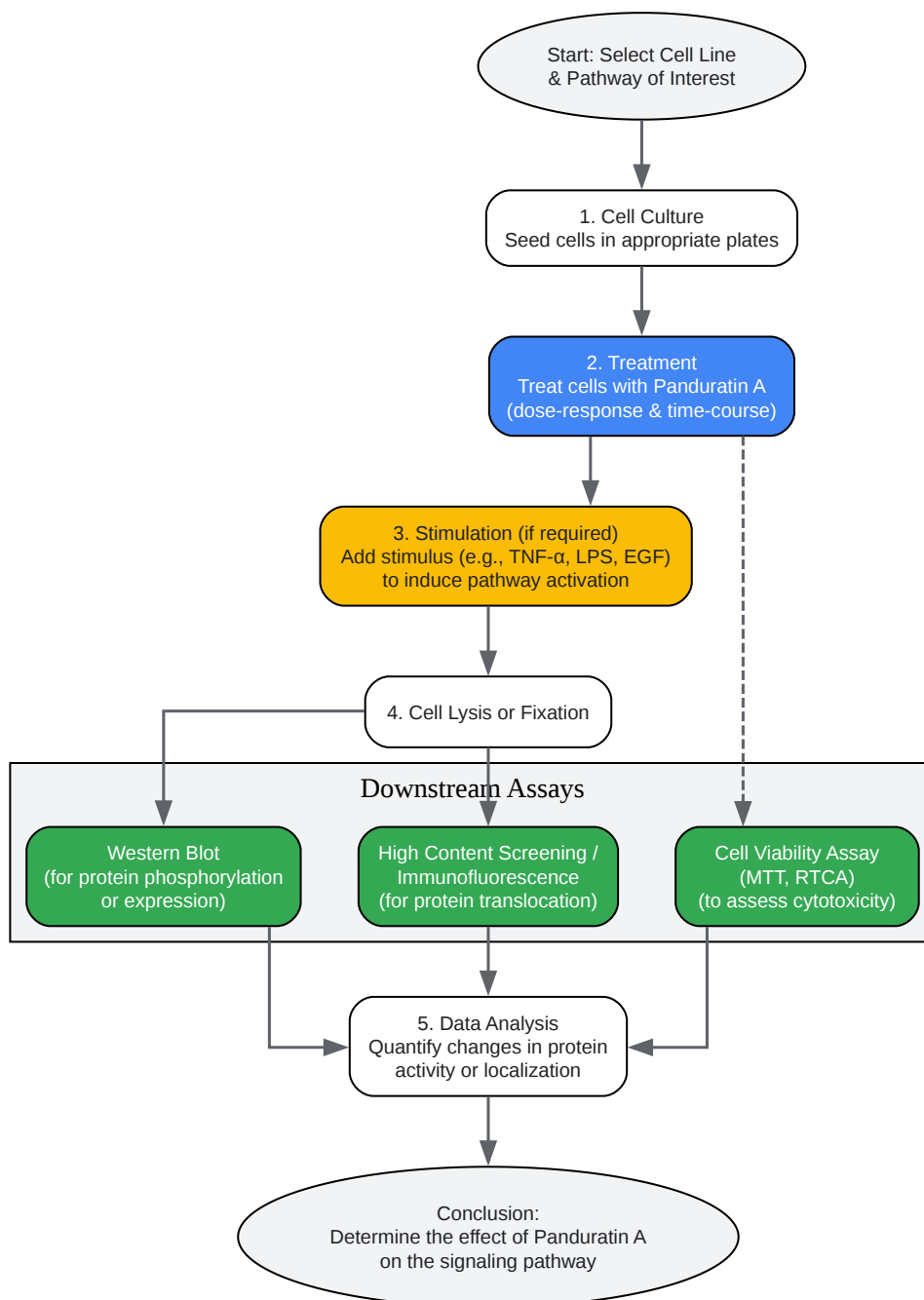
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Caption: **Panduratin A** inhibits the EGFR/STAT3/Akt signaling cascade.



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Caption: **Panduratin A** activates the LKB1-dependent AMPK signaling pathway.



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